Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate
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Overview
Description
Ecabet sodium is a small molecule compound primarily used as a gastro-protective agent. It is marketed in Japan for the treatment of gastric ulcers and gastritis. Ecabet sodium increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, making it useful in treating dry eye syndrome . Additionally, it has shown potential in treating reflux oesophagitis and peptic ulcer disease .
Preparation Methods
Ecabet sodium can be synthesized through various methods. One common method involves the sulfonation of dehydroabietic acid, which is derived from pine resin . The sulfonation reaction typically uses sulfur trioxide or chlorosulfonic acid as reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product. Industrial production methods often involve the preparation of ecabet sodium granules, which improve the taste and patient compliance .
Chemical Reactions Analysis
Ecabet sodium undergoes several types of chemical reactions, including:
Oxidation: Ecabet sodium can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of ecabet sodium are less common but can be carried out using reducing agents like sodium borohydride.
Substitution: Ecabet sodium can undergo substitution reactions, particularly at the sulfonate group. Common reagents for these reactions include alkyl halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
Ecabet sodium has a wide range of scientific research applications:
Chemistry: In chemistry, ecabet sodium is used as a model compound to study sulfonation reactions and the behavior of sulfonated derivatives.
Medicine: Ecabet sodium is primarily used in medicine for the treatment of gastric ulcers, gastritis, and reflux oesophagitis. .
Mechanism of Action
Ecabet sodium exerts its effects through several mechanisms:
Inhibition of Helicobacter pylori: Ecabet sodium reduces the survival of Helicobacter pylori in the stomach by inhibiting urease and NADPH oxidase. This prevents bacterial adhesion to the gastric mucosa.
Inhibition of Pepsin Activity: Ecabet sodium inhibits pepsin activity in the gastric juice, reducing the digestive damage to the gastric mucosa.
Mucin Production: Ecabet sodium increases the production of mucin, a glycoprotein component of the tear film and gastric mucosa. This enhances the protective barrier of the mucosal lining.
Nitric Oxide Synthesis: Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis, promoting gastric adaptive relaxation and improving symptoms of functional dyspepsia.
Comparison with Similar Compounds
Ecabet sodium is unique compared to other gastro-protective agents due to its dual action on mucin production and inhibition of Helicobacter pylori. Similar compounds include:
Sucralfate: Like ecabet sodium, sucralfate forms a protective barrier on the gastric mucosa but does not inhibit Helicobacter pylori.
Misoprostol: Misoprostol increases mucus and bicarbonate production but lacks the antibacterial properties of ecabet sodium.
Bismuth Subsalicylate: This compound also has antibacterial properties against Helicobacter pylori but does not enhance mucin production.
Ecabet sodium’s combination of mucin production enhancement and antibacterial activity makes it a unique and valuable therapeutic agent.
Properties
Molecular Formula |
C20H27NaO5S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
sodium;8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate |
InChI |
InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1 |
InChI Key |
RCVIHORGZULVTN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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